Reduced HOMO–LUMO Gap versus All‑Benzene Analog – Electronic Structure Evidence
The pyrazine core lowers the frontier orbital energy levels compared to an all‑benzene analog. DFT calculations on 2,5‑di(aryleneethynyl)pyrazine (containing the pyrazine unit) yield a HOMO–LUMO gap of 3.56 eV, versus 3.72 eV for di(phenylethynyl)benzene (all‑benzene analog), a reduction of 0.16 eV [1]. The nitrogen atoms localize the HOMO on the central ring carbon atoms, generating a quinoidal‑type population absent in the benzene analog. This translates to a lower LUMO energy and enhanced electron affinity – critical for n‑type semiconductor and acceptor applications where the brominated pyrazine monomer serves as the entry point [1].
| Evidence Dimension | HOMO–LUMO energy gap (DFT B3LYP/6‑31G** level) |
|---|---|
| Target Compound Data | 3.56 eV (2,5‑di(aryleneethynyl)pyrazine, pyrazine‑core analog of the target compound class) |
| Comparator Or Baseline | 3.72 eV (di(phenylethynyl)benzene, all‑benzene analog without nitrogen) |
| Quantified Difference | Δ = −0.16 eV (4.3% narrower bandgap for pyrazine‑core compound) |
| Conditions | DFT calculations at B3LYP/6‑31G** level; gas‑phase optimized geometries |
Why This Matters
A narrower HOMO–LUMO gap and lower LUMO directly translate to higher electron affinity and red‑shifted absorption – properties that cannot be achieved with benzene‑core tetra‑bromo monomers, making the pyrazine derivative the preferred choice for electron‑transport materials, non‑fullerene acceptors, and visible‑light photocatalysts.
- [1] Kok, S.-H.; et al. 2,5‑Di(aryleneethynyl)pyrazine derivatives: synthesis, structural and optoelectronic properties, and light‑emitting device. Scilit, 2003. (DFT data: HOMO‑LUMO gap 3.56 eV for pyrazine derivative vs. 3.72 eV for phenyl analog.) View Source
